2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition . Key structural attributes include:
- Acetamide linkage to 4-(trifluoromethyl)phenyl: The trifluoromethyl (CF₃) group confers electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets.
This combination balances solubility and target engagement, distinguishing it from analogs with bulkier or more lipophilic substituents.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c17-16(18,19)10-1-3-11(4-2-10)22-13(26)8-23-9-20-14-12(15(23)27)7-21-24(14)5-6-25/h1-4,7,9,25H,5-6,8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKGWKRYWEKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
- Hydroxyethyl vs. Aryl Groups : The target’s hydroxyethyl group improves solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl in ), which exhibit lower solubility due to increased lipophilicity.
- Trifluoromethyl Phenyl vs. Acetyl/Chloro Substituents : The CF₃ group in the target and enhances metabolic stability, whereas acetyl () or chloro groups () may alter binding kinetics through steric or electronic effects.
- Bulkier Substituents: Compounds like with dichlorophenoxy and methylbenzyl groups exhibit reduced solubility due to steric hindrance.
Pharmacological and Toxicological Considerations
- Kinase Inhibition : The pyrazolopyrimidine core is associated with kinase inhibition (e.g., JAK2, EGFR). The CF₃ group in the target and enhances target affinity, while chloro () or acetyl () groups may alter selectivity .
- Metabolism : Hydroxyethyl groups (target) are prone to phase II metabolism (glucuronidation), whereas aryl-substituted analogs () may undergo slower CYP450-mediated oxidation.
- Toxicity : Fluorinated analogs (target, ) likely exhibit lower toxicity compared to chlorinated derivatives () due to reduced reactive metabolite formation.
Biological Activity
The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core and an acetamide side chain. Its molecular formula is , and it has a molecular weight of approximately 356.33 g/mol. The presence of the hydroxyethyl group enhances solubility, potentially improving its bioavailability and interaction with biological targets .
Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit various kinases involved in cancer progression. Notably, they have shown activity against hematopoietic progenitor kinase 1 (HPK1), which plays a significant role in several cancer pathways .
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases such as Aurora-A and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and tumor growth .
- Induction of Apoptosis : Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties.
Anticancer Efficacy
Several studies have reported on the anticancer efficacy of similar compounds:
- In Vitro Studies : For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer) .
- Mechanistic Studies : The compound's mechanism involves the inhibition of VEGF-induced proliferation in endothelial cells, thereby affecting angiogenesis critical for tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines:
- Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target proteins .
- Hydroxyethyl Substitution : This modification increases solubility and may enhance interaction with cellular targets .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.33 g/mol |
| Biological Activity | Anticancer (various cell lines) |
| Key Mechanisms | Kinase inhibition, apoptosis induction |
Case Studies
- Xia et al. Study : Evaluated the cytotoxicity of pyrazole derivatives against A549 cell lines with notable growth inhibitory properties (IC50 = 49.85 μM) .
- Fan et al. Study : Reported that specific compounds induced autophagy without apoptosis in NCI-H460 cells, indicating a complex mechanism of action beyond simple cytotoxicity .
Q & A
Q. What are the established synthetic routes for 2-[1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and pyrazolo-pyrimidinone precursors. Key steps include:
- Precursor activation : React 1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl derivatives with N-(4-trifluoromethylphenyl) α-chloroacetamide in anhydrous DMF at 60–80°C for 12–24 hours .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. For example, a central composite design can identify optimal molar ratios (e.g., 1:1.2 for pyrazolo-pyrimidinone to acetamide) and solvent systems (e.g., DMF:THF 3:1) to maximize yield (>75%) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) confirms purity >95% .
- Structural confirmation :
- 1H/13C NMR : Key signals include the trifluoromethyl phenyl proton (δ 7.6–7.8 ppm) and pyrazolo-pyrimidinone carbonyl (δ 165–170 ppm) .
- HRMS : Exact mass calculation (e.g., [M+H]+ = 453.1284) validates molecular formula .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., JAK2 or EGFR targets) with ATP-concentration gradients to calculate IC50 values .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, normalizing viability against DMSO controls .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism and regioselectivity of pyrazolo-pyrimidinone derivatization?
- Methodological Answer :
- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. For example, calculate activation energies for nucleophilic attack at the pyrimidinone C5 vs. N1 positions .
- Solvent effects : Use COSMO-RS simulations to predict solvent-polarity-driven regioselectivity .
Q. How can solubility and stability challenges be addressed during in vitro studies?
- Methodological Answer :
- Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% v/v) and dilute in PBS with 10% cyclodextrin to enhance aqueous solubility .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic degradation products (e.g., cleavage of the acetamide bond) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Replicate studies using uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell-passage-number controls (≤P10) .
- Off-target profiling : Screen against a panel of 50+ kinases to rule out nonspecific binding .
Q. How can statistical design improve the scalability of synthetic protocols for this compound?
- Methodological Answer :
- Factorial design : Optimize catalyst loading (e.g., Pd/C vs. CuI) and reaction time using a 2^3 factorial matrix. Analyze via ANOVA to identify significant factors (e.g., catalyst type contributes 65% yield variance) .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time, reducing batch-to-batch variability .
Notes
- Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., ATP concentrations) or compound batch purity .
- Advanced Tools : Quantum chemical calculations (DFT) and DoE are critical for mechanistic and process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
